

2-Phenyl-1H-indene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenyl-1H-indene**

Cat. No.: **B1210913**

[Get Quote](#)

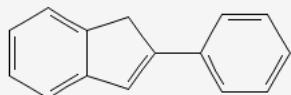
An In-depth Technical Guide to 2-Phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of **2-Phenyl-1H-indene**, a hydrocarbon of interest in organic synthesis and medicinal chemistry.

Chemical Structure and Nomenclature

2-Phenyl-1H-indene is an aromatic hydrocarbon characterized by a phenyl group substituted at the second position of an indene ring system. The indene core consists of a fused benzene and cyclopentadiene ring.


IUPAC Name: **2-phenyl-1H-indene**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Formula: **C₁₅H₁₂**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 192.25 g/mol [\[1\]](#)

CAS Registry Number: 4505-48-0[\[2\]](#)[\[3\]](#)

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **2-Phenyl-1H-indene** is presented below. This data is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of **2-Phenyl-1H-indene**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂	[1][2][3]
Molecular Weight	192.25 g/mol	[1]
Melting Point	47-49 °C	[4]
Boiling Point	331-333 °C	[4]
Density	1.042 g/cm ³	[4]
LogP (Octanol/Water Partition Coefficient)	3.783	[2]
Water Solubility	-4.36 (log ₁₀ WS)	[2]

Table 2: Spectroscopic Data for **2-Phenyl-1H-indene**

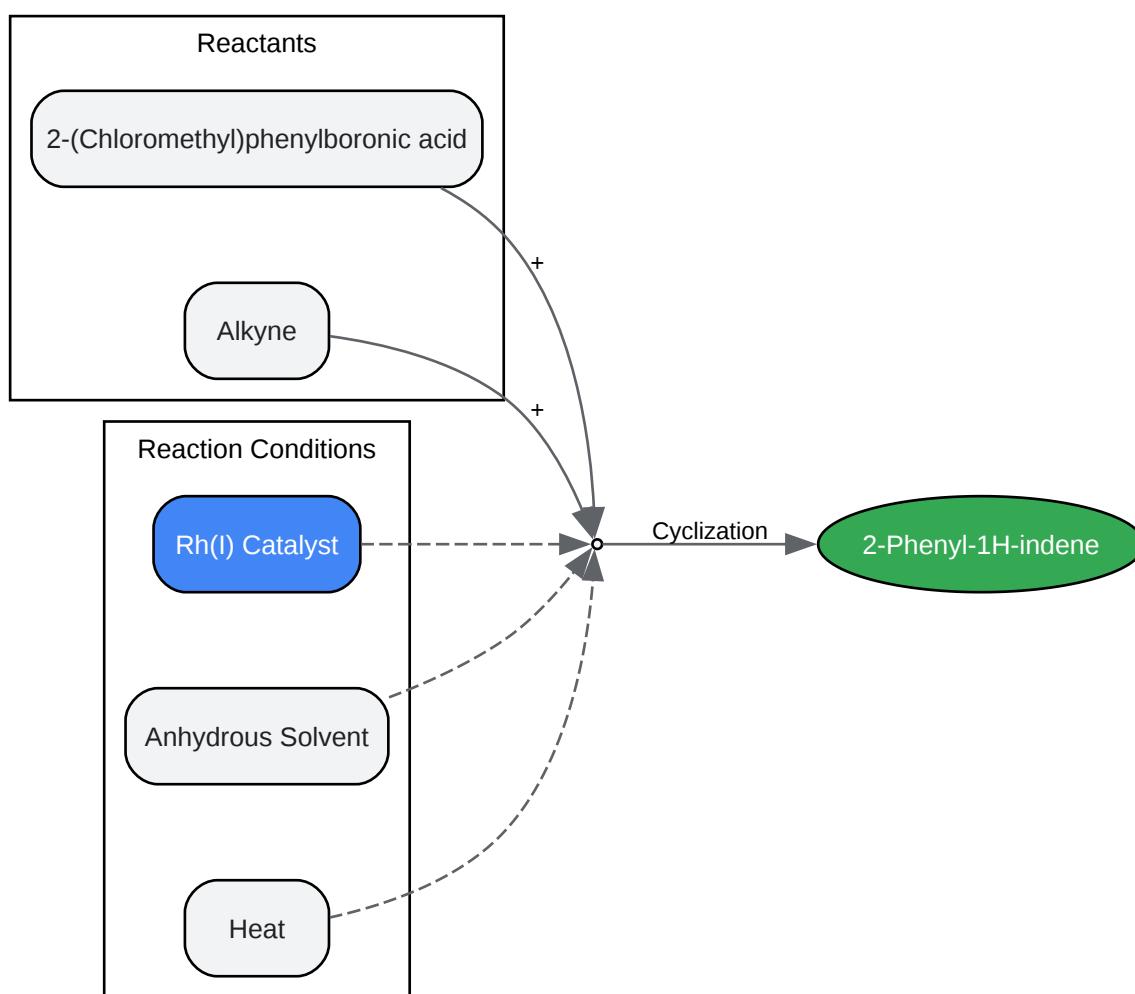
Technique	Key Data Points	Source
¹ H NMR	Spectra available from commercial suppliers.	[3]
IR Spectroscopy	FTIR spectra have been recorded, typically using a KBr-pellet technique.	[3]
Mass Spectrometry	Mass spectra are available, often obtained through GC-MS analysis.[3][5][6][7]	

Synthesis and Reactivity

The synthesis of **2-Phenyl-1H-indene** and its derivatives can be achieved through several synthetic routes. One common and effective method is the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes.[8][9]

This protocol is adapted from the method described by Miyamoto, M., et al. (2008).[10]

Materials:


- 2-(Chloromethyl)phenylboronic acid (0.5 mmol)
- Alkyne (e.g., phenylacetylene) (0.6 mmol)
- Rhodium(I) catalyst (e.g., $[\text{Rh}(\text{cod})\text{Cl}]_2$)
- Anhydrous solvent (e.g., dioxane)

Procedure:

- In a dry, inert atmosphere (e.g., under argon), a reaction vessel is charged with 2-(chloromethyl)phenylboronic acid and the rhodium(I) catalyst.
- Anhydrous solvent is added, and the mixture is stirred.
- The alkyne is then added to the reaction mixture.

- The reaction is heated to the appropriate temperature (e.g., 80-100 °C) and monitored by a suitable technique (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired indene derivative.

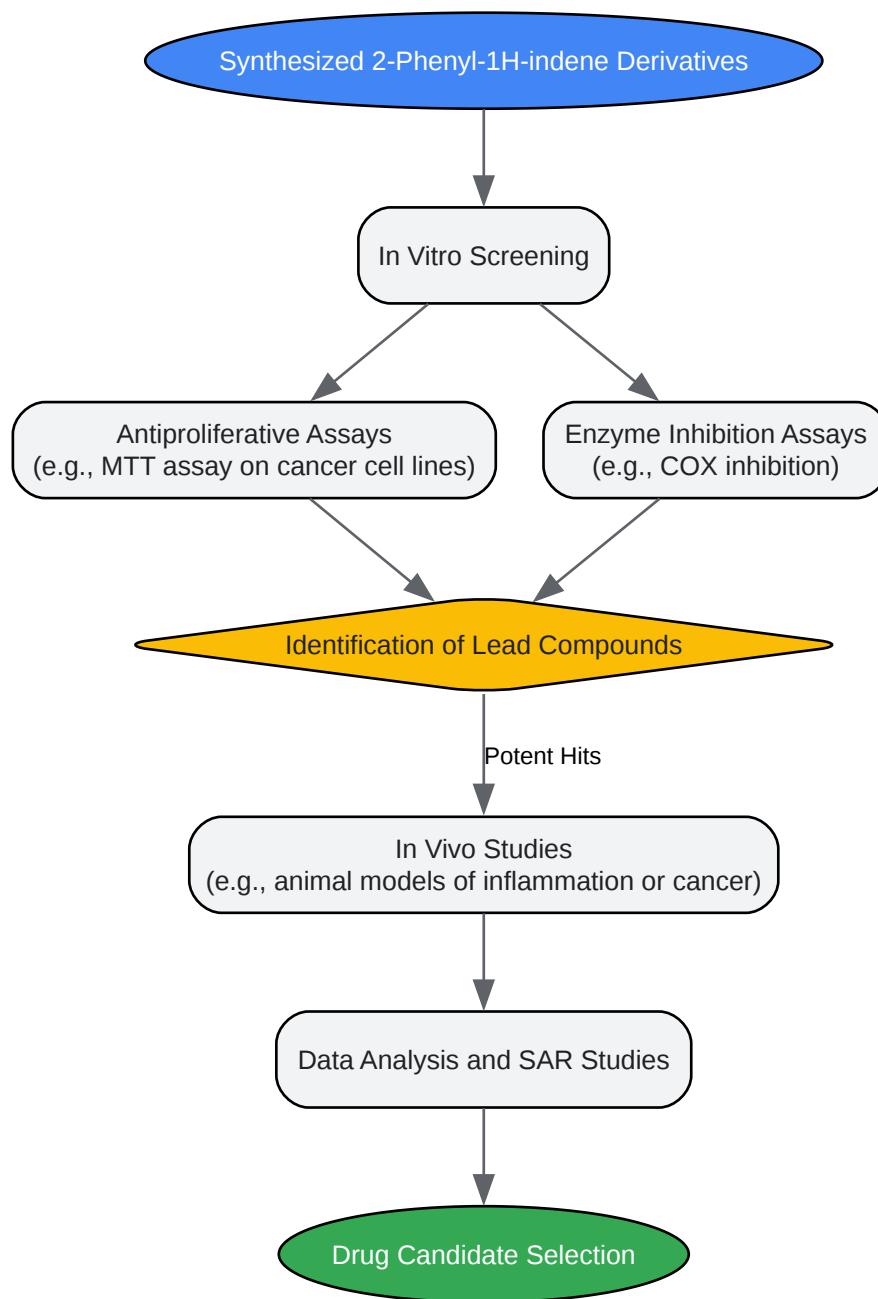
Logical Relationship of the Synthesis Pathway:

[Click to download full resolution via product page](#)

Caption: Rhodium-catalyzed synthesis of **2-Phenyl-1H-indene**.

2-Phenyl-1H-indene undergoes several characteristic reactions:

- Oxidation: Can be oxidized to the corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.[8]
- Reduction: The double bond in the five-membered ring can be reduced to form 2-phenylindane, typically through catalytic hydrogenation.[8]
- Substitution: The indene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.[8]


Applications in Drug Development

The indene scaffold is a recognized pharmacophore present in numerous biologically active molecules.[11] Derivatives of **2-Phenyl-1H-indene** have shown potential in several therapeutic areas.

Research has indicated that derivatives of **2-Phenyl-1H-indene** exhibit significant biological activities, including potential anti-inflammatory and anticancer properties.[8] The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, while the anticancer activity may be linked to the induction of apoptosis in cancer cells.[8]

A number of dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor activities.[12][13]

Experimental Workflow for Biological Activity Screening:

[Click to download full resolution via product page](#)

Caption: Workflow for screening the biological activity of **2-Phenyl-1H-indene** derivatives.

This guide provides foundational information for researchers and professionals working with **2-Phenyl-1H-indene**. Further in-depth investigation into its derivatives and their mechanisms of action will be crucial for unlocking its full potential in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-phenyl-2,3-dihydro-1H-indene | CAS#:22253-11-8 | Chemsoc [chemsrc.com]
- 2. 1H-Indene, 2-phenyl- (CAS 4505-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Phenylindene | C15H12 | CID 353435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 6. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 7. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 8. Buy 2-Phenyl-1H-indene | 4505-48-0 [smolecule.com]
- 9. Indene synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Phenyl-1H-indene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210913#2-phenyl-1h-indene-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com